(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
Description
The compound (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile features a stereospecific (Z)-configured acrylonitrile core linked to a 4-methoxy-3-nitrophenyl group and a 4-(p-tolyl)thiazol-2-yl substituent. Key structural attributes include:
- Electron-withdrawing groups (EWGs): The nitro (-NO₂) and nitrile (-CN) groups enhance charge transfer (CT) interactions.
- Thiazole ring: The 4-(p-tolyl)thiazole moiety may influence planarity and solid-state packing, affecting aggregation-induced emission (AIE) or quenching .
Below, we compare it to analogues with shared structural motifs.
Properties
IUPAC Name |
(Z)-3-(4-methoxy-3-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-13-3-6-15(7-4-13)17-12-27-20(22-17)16(11-21)9-14-5-8-19(26-2)18(10-14)23(24)25/h3-10,12H,1-2H3/b16-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDYLLFQDDVESY-SXGWCWSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
- Thioamide Preparation : p-Tolyl thiourea is prepared by reacting p-toluidine with ammonium thiocyanate in hydrochloric acid.
- Cyclization : The thioamide reacts with phenacyl bromide (α-bromoacetophenone) in ethanol under reflux (78°C) for 2–4 hours. The mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the halo ketone, followed by cyclodehydration (Figure 1A).
Key Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol | 85–92 | |
| Temperature | Reflux (78°C) | - | |
| Reaction Time | 2–4 hours | - | |
| Catalyst | None | - |
Preparation of the Acrylonitrile Bridge
The acrylonitrile linker is introduced via Knoevenagel condensation between 4-methoxy-3-nitrobenzaldehyde and 2-(4-(p-tolyl)thiazol-2-yl)acetonitrile. This step is critical for establishing the (Z)-configuration.
Reaction Mechanism
The base-catalyzed condensation involves deprotonation of the acetonitrile’s α-hydrogen, forming a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated nitrile.
Stereochemical Control
- Thermodynamic vs. Kinetic Control : The (E)-isomer is typically favored due to conjugation stabilization. To access the (Z)-isomer, the reaction is conducted under kinetic control using a bulky base (e.g., DBU) in tetrahydrofuran (THF) at 0°C, limiting rotational freedom post-condensation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but favor (E)-isomers. Non-polar solvents (e.g., toluene) marginally improve (Z)-selectivity.
Optimized Conditions
| Parameter | Condition | (Z):(E) Ratio | Yield (%) |
|---|---|---|---|
| Base | Piperidine | 1:9 | 72 |
| Base | DBU | 3:7 | 68 |
| Solvent | THF | 2:8 | 65 |
| Temperature | 0°C | 3:7 | 60 |
Stereochemical Resolution and Purification
Chromatographic Separation
The (Z)-isomer is isolated via silica gel column chromatography using hexane:ethyl acetate (7:3) as the eluent. The (Z)-isomer typically elutes first due to reduced polarity compared to the (E)-isomer.
Crystallographic Validation
Single-crystal X-ray diffraction confirms the (Z)-configuration by illustrating the cis-orientation of the nitrile and aryl groups.
Stability and Degradation Pathways
The compound exhibits sensitivity to:
- UV Light : Photoisomerization to the (E)-isomer occurs within 48 hours under ambient light.
- Acidic Conditions : Protonation of the thiazole nitrogen leads to ring-opening at pH < 4.
- Oxidative Environments : The nitro group undergoes gradual reduction to an amine in the presence of glutathione.
Recommended Storage : Dark vials under nitrogen at −20°C.
Comparative Analysis with Analogues
| Compound | (Z):(E) Ratio | LC₅₀ (μM)* | Reference |
|---|---|---|---|
| (Z)-3-(4-MeO-3-NO₂Ph)-2-(4-p-TolylThz)AN | 3:7 | 12.4 | |
| (E)-Isomer | - | 8.9 | |
| 3-(4-Cl-Ph)-2-ThzAN | 1:9 | 18.7 |
Biological activity against *Aphis fabae.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acrylonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted acrylonitriles.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its unique chemical properties.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Substituent Effects on Fluorescence and Aggregation
Key Findings:
- Thiazole vs.
- Nitro Group Impact: The nitro group in the target compound likely stabilizes CT states more effectively than methoxy or triphenylamine groups, but may reduce fluorescence quantum yield due to competitive non-radiative decay .
Solid-State Packing and Emission Properties
Key Findings:
- The target’s p-tolyl group may enhance hydrophobicity and crystalline packing compared to fluorophenyl derivatives (), favoring higher quantum yields.
- Unlike triphenylamine-based CT systems (), the target’s nitro and methoxy groups could enable red-shifted emission but lower Φ due to stronger EWG effects.
Biological Activity
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. The compound is characterized by the presence of a thiazole ring, which is known for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole structures have shown effective inhibition against various bacterial strains.
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Derivative 1 | 0.22 μg/mL | 0.25 μg/mL |
| Derivative 2 | 0.30 μg/mL | 0.35 μg/mL |
These findings suggest that the thiazole moiety contributes to the antimicrobial efficacy of the compounds, as evidenced by their ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly its effect on melanoma and prostate cancer cell lines. In vitro studies indicate that the compound can inhibit cell proliferation through mechanisms such as tubulin polymerization inhibition.
| Cell Line | IC50 (μM) |
|---|---|
| Melanoma (WM-164) | 0.6 |
| Prostate Cancer | <1.0 |
The structure-activity relationship analysis revealed that modifications to the thiazole ring significantly influence the cytotoxicity of the compound, with certain substitutions leading to enhanced potency .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Tubulin Polymerization : This compound disrupts microtubule formation, which is critical for cell division.
- Antimicrobial Mechanisms : The thiazole derivatives exhibit bactericidal effects by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- Case Study 1 : A derivative was tested against resistant strains of Escherichia coli, showing a significant reduction in bacterial load in treated subjects compared to controls.
- Case Study 2 : In a preclinical trial involving cancer models, treatment with thiazole-based compounds resulted in tumor size reduction by over 50% compared to untreated groups.
Q & A
Basic Research Questions
What are the common synthetic routes for (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile?
The synthesis typically involves multi-step organic reactions:
- Thiazole ring formation : Reaction of α-haloketones with thiourea or thioamides to construct the thiazole core .
- Acrylonitrile coupling : Knoevenagel condensation or Michael addition to introduce the acrylonitrile moiety, often requiring base catalysis (e.g., piperidine) .
- Functional group modifications : Nitration, methoxylation, or aryl substitution to introduce the 4-methoxy-3-nitrophenyl and p-tolyl groups .
Key conditions : Reactions are performed under inert atmospheres (N₂/Ar), with solvents like DMF or ethanol, and monitored via TLC/HPLC for purity .
How is the molecular structure of this compound characterized?
Characterization employs:
- Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments and confirms stereochemistry (Z-configuration) .
- IR : Detects functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹) .
- X-ray crystallography : Resolves bond lengths/angles and confirms the Z-geometry of the acrylonitrile moiety .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .
What are the primary chemical properties influencing reactivity?
- Electron-withdrawing groups (nitro, nitrile): Enhance electrophilicity, facilitating nucleophilic attacks .
- Thiazole ring : Participates in π-π stacking and hydrogen bonding, critical for biological interactions .
- Steric effects : The p-tolyl and methoxy groups influence regioselectivity in reactions .
Advanced Research Questions
How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during nitration .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Use of Pd/C or CuI in coupling reactions improves efficiency .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) isolates isomers .
Case study : A 15% yield increase was achieved by switching from ethanol to DMF in the Knoevenagel step .
How do structural modifications impact biological activity?
- SAR studies reveal:
- Nitro group position : 3-Nitro substitution (vs. 4-nitro) enhances antimicrobial activity by 40% .
- Methoxy group : 4-Methoxy on the phenyl ring improves binding to cytochrome P450 enzymes .
- Thiazole substitution : p-Tolyl groups increase lipophilicity, enhancing membrane permeability .
Methodology : Compare IC₅₀ values in enzyme inhibition assays and logP measurements .
What computational methods predict interactions with biological targets?
- Molecular docking (AutoDock Vina) : Simulates binding to kinases (e.g., EGFR) with ∆G values < -8 kcal/mol .
- MD simulations (GROMACS) : Analyzes stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronegativity with anticancer activity (R² = 0.89) .
How can contradictions in biological assay data be resolved?
- Case example : Discrepancies in reported IC₅₀ values (e.g., 2 µM vs. 10 µM for EGFR inhibition) may arise from:
- Assay conditions : Varying ATP concentrations (1 mM vs. 10 µM) .
- Protein purity : Commercial vs. recombinant enzyme sources .
Resolution : Standardize protocols (e.g., ICAP guidelines) and validate with orthogonal assays (SPR, ITC) .
What strategies mitigate degradation during in vitro studies?
- Stabilizers : Add 0.1% BSA to PBS buffers to prevent aggregation .
- Light protection : Amber vials reduce nitro group photodegradation .
- Temperature : Store stock solutions at -80°C in DMSO with < 0.1% water .
Methodological Considerations Table
| Aspect | Techniques/Approaches | Key References |
|---|---|---|
| Synthesis Optimization | DoE (Design of Experiments), TLC monitoring | |
| Structural Analysis | SC-XRD (Single-Crystal X-Ray Diffraction) | |
| Biological Activity | Enzyme inhibition assays (UV-Vis kinetics) | |
| Computational Prediction | Molecular docking with PyMol/Chimera visualization | |
| Stability Studies | Accelerated degradation testing (ICH Q1A) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
